![molecular formula C19H16N2O3S B2410270 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide CAS No. 921916-28-1](/img/structure/B2410270.png)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative of a tetrahydroquinoline. Tetrahydroquinolines are a class of organic compounds that are structurally similar to quinoline but are reduced in a saturated form . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide . The tetrahydroquinoline moiety could be synthesized through a Povarov reaction or similar methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The tetrahydroquinoline ring system is a bicyclic structure with a nitrogen atom in one of the rings .Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation and various types of cycloaddition reactions . Sulfonamides are generally stable but can hydrolyze under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For a similar compound, N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide, the predicted density is 1.261±0.06 g/cm3, the melting point is 272 °C, and the boiling point is 481.2±45.0 °C .Scientific Research Applications
- Antimicrobial and Antiviral Properties : Researchers have explored derivatives of this compound for their antimicrobial and antiviral activities . These properties make it a potential candidate for novel drug development.
- Anti-Inflammatory and Analgesic Effects : Some derivatives exhibit anti-inflammatory and analgesic properties, which could be valuable in treating pain and inflammation-related conditions .
- Adrenergic Receptor Antagonists : Certain 2-oxo-1,2,3,4-tetrahydropyrimidines act as adrenergic receptor antagonists, potentially aiding in prostatic hyperplasia treatment .
- Biological Building Blocks : 2-oxo-1,2,3,4-tetrahydropyrimidines serve as key moieties in natural and synthetic chemical compounds. They are found in biologically active molecules and play crucial roles in various cellular processes .
- Novel Synthesis Protocol : A green approach involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst for solvent-free synthesis via the Biginelli reaction . This method offers environmentally benign conditions and high yields.
- HIV Medication : Zidovudine, an HIV medication, contains a tetrahydropyrimidine moiety in its chemical structure .
- Sedative Properties : Veranal, a compound with tetrahydropyrimidine, is used as a sedative .
Medicinal Chemistry and Drug Development
Chemical Biology and Bioorganic Chemistry
Green Chemistry and Sustainable Synthesis
Pharmacology and Therapeutics
Bioluminescence and Cytotoxicity Studies
Mechanism of Action
Safety and Hazards
Future Directions
The study of sulfonamide derivatives of tetrahydroquinolines could be a promising area of research, given the known biological activities of these types of compounds . Further studies could focus on the synthesis of new derivatives, the investigation of their biological activities, and the development of potential applications in medicine or other fields.
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19-10-6-15-11-16(7-9-18(15)20-19)21-25(23,24)17-8-5-13-3-1-2-4-14(13)12-17/h1-5,7-9,11-12,21H,6,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEIITYPFCCWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.